2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid
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Overview
Description
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a t-butylsulfamoyl group at the 3rd position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid typically involves multiple steps:
Nitration: The starting material, 3-t-Butylsulfamoylbenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by a fluorination step.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction of the benzoic acid moiety can yield the corresponding benzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industry: The compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
- 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid
- 2-(3-t-Butylsulfamoylphenyl)-6-fluorobenzoic acid
Comparison:
- Uniqueness: The position of the fluorine atom in 2-(3-t-Butylsulfamoylphenyl)-5-fluorobenzoic acid imparts unique electronic properties, making it distinct from its analogs.
- Reactivity: The compound’s reactivity can differ based on the position of the substituents, affecting its suitability for specific applications.
Properties
IUPAC Name |
2-[3-(tert-butylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)14-8-7-12(18)10-15(14)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZOZCJXWFZHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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